molecular formula C10H8BrFO2 B8415839 (2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester

(2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester

Cat. No. B8415839
M. Wt: 259.07 g/mol
InChI Key: GYWRMVBEENZIRO-UHFFFAOYSA-N
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Patent
US07723368B2

Procedure details

A solution of 5-Bromo-2-fluoro-benzaldehyde (1.0 g, 4.9 mmol) in anhydrous acetonitrile (20.0 mL) was added methyl(triphenylphosphoranylidene)acetate (3.3 g, 9.0 mmol) and heated to 95° C. for 12 h. The mixture was cooled, filtered and concentrated under reduced pressure. Silica gel chromatography (5% Ethyl acetate/petroleum ether) gave the title compound as a white solid (1.27 g, 99%) which was used directly in the next step.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:10])=[C:6]([CH:9]=1)[CH:7]=O.[CH3:11][O:12][C:13](=[O:34])[CH:14]=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>C(#N)C>[CH3:11][O:12][C:13](=[O:34])[CH:14]=[CH:7][C:6]1[CH:9]=[C:2]([Br:1])[CH:3]=[CH:4][C:5]=1[F:10]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=CC(=C(C=O)C1)F
Name
Quantity
3.3 g
Type
reactant
Smiles
COC(C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 5%
Name
Type
product
Smiles
COC(C=CC1=C(C=CC(=C1)Br)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.27 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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